メゲストロール酢酸エステル

概要

説明

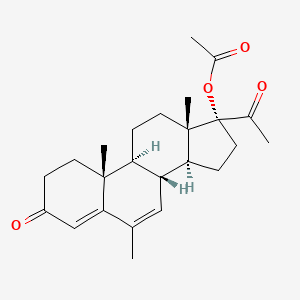

メゲストロールアセテートは合成プロゲステロンであり、天然ホルモンのプロゲステロンの効果を模倣する薬剤の一種です。主に、がんや後天性免疫不全症候群(AIDS)の患者における悪液質などの消耗症候群の治療における食欲増進剤として使用されます。 さらに、メゲストロールアセテートは乳がんや子宮内膜がんの治療にも使用され、避妊薬の処方にも使用されてきました .

2. 製法

合成経路と反応条件: メゲストロールアセテートの合成は、通常、6-ケトン基17α-アセトキシ基プロゲステロンを原料として行われます。この原料を有機溶媒に溶解し、トリエチルオルトギ酸の存在下、グリコール酸との触媒反応によって、二重のベタメタゾンケタール構造が得られます。次に、この中間体をRMgBrとのグリニャール反応に付し、強酸性条件下で加水分解することにより、メゲストロールアセテートの粗生成物が得られます。 この粗生成物は、活性炭による脱色と再結晶によって精製し、最終生成物を得ます .

工業生産方法: メゲストロールアセテートの工業生産は、同様の合成経路に従いますが、大規模生産に最適化されています。このプロセスには、経済的および環境的持続可能性を高めるための溶媒の再利用が含まれます。 反応条件と精製工程を注意深く制御することで、製品の全体的な収率と純度が向上します .

科学的研究の応用

作用機序

メゲストロールアセテートがその効果を発揮する正確なメカニズムは完全には解明されていません。いくつかの経路に関与すると考えられています。

プロゲステロン活性: メゲストロールアセテートはプロゲステロン受容体のアゴニストとして作用し、黄体形成ホルモンの抑制と下垂体機能の阻害につながります.

食欲刺激: この化合物は、直接的および間接的な両方の経路を通じて食欲を刺激すると考えられており、代謝分解性サイトカインの拮抗作用を含む可能性があります.

抗腫瘍活性: メゲストロールアセテートは、ホルモン感受性がん細胞の増殖を阻害することによって抗腫瘍効果を発揮する可能性があります.

6. 類似化合物の比較

メゲストロールアセテートは、その特定の化学構造と薬理学的特性により、プロゲステロンの中でユニークです。類似の化合物には、以下が含まれます。

メドロキシプロゲステロン: ホルモン療法や避妊薬に使用される別の合成プロゲステロン.

ノレチンドロン: 避妊薬やホルモン補充療法に使用される合成プロゲステロン.

これらの化合物と比較して、メゲストロールアセテートは食欲増進剤としての効力がより高く、悪液質やがん関連状態の治療により一般的に使用されています .

生化学分析

Biochemical Properties

Megestrol acetate interacts with several biomolecules, including enzymes, proteins, and receptors. It primarily binds to progesterone receptors, exerting its progestogenic effects . Additionally, it has weak partial androgenic and glucocorticoid activities . The compound’s interaction with these receptors leads to changes in gene expression and cellular responses, influencing various biochemical pathways .

Cellular Effects

Megestrol acetate affects various cell types and cellular processes. It induces secretory changes in the endometrium, increases basal body temperature, and inhibits pituitary function . It also influences cell signaling pathways, gene expression, and cellular metabolism by mimicking progesterone’s effects . These actions contribute to its therapeutic effects in cancer treatment and appetite stimulation .

Molecular Mechanism

At the molecular level, megestrol acetate binds to nuclear progesterone receptors, forming a ligand-receptor complex that translocates to the nucleus . This complex binds to specific DNA sequences, promoting the expression of target genes . The compound’s antineoplastic effects are mediated through its interaction with steroid hormones and direct cytotoxic effects on tumor cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of megestrol acetate change over time. The compound is stable under normal conditions but may degrade under extreme conditions . Long-term studies have shown that megestrol acetate can have sustained effects on cellular function, including prolonged appetite stimulation and tumor growth inhibition .

Dosage Effects in Animal Models

The effects of megestrol acetate vary with different dosages in animal models. At low doses, it can stimulate appetite and induce weight gain . At high doses, it may cause adverse effects such as adrenal suppression, diabetes mellitus, and reproductive toxicity . These effects highlight the importance of careful dosage management in therapeutic applications.

Metabolic Pathways

Megestrol acetate is metabolized primarily in the liver through hydroxylation, reduction, and conjugation . It interacts with enzymes such as cytochrome P450, influencing metabolic flux and metabolite levels . The compound’s metabolic pathways are crucial for its bioavailability and therapeutic efficacy .

Transport and Distribution

Megestrol acetate is transported and distributed within cells and tissues through binding to plasma proteins, primarily albumin . It does not bind significantly to sex hormone-binding globulin or corticosteroid-binding globulin . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in fatty tissues .

Subcellular Localization

Megestrol acetate’s subcellular localization is primarily within the nucleus, where it exerts its effects on gene expression . The compound’s targeting to the nucleus is facilitated by its binding to progesterone receptors, which contain nuclear localization signals . This localization is essential for its biological activity and therapeutic effects .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of megestrol acetate typically involves the use of 6-ketone group 17α-acetoxyl groups progesterone as the starting material. This raw material is dissolved in an organic solvent, and in the presence of triethyl orthoformate, a double betamethasone ketal structure is obtained through a catalytic reaction with glycol acid. This intermediate is then subjected to a Grignard reaction with RMgBr, followed by hydrolysis under strong acidic conditions, resulting in the crude product of megestrol acetate. The crude product is then purified through decolorization with activated carbon and recrystallization to obtain the final product .

Industrial Production Methods: The industrial production of megestrol acetate follows a similar synthetic route but is optimized for large-scale production. The process involves the recycling of solvents to enhance economic and environmental sustainability. The overall yield and purity of the product are improved through careful control of reaction conditions and purification steps .

化学反応の分析

反応の種類: メゲストロールアセテートは、以下を含むさまざまな化学反応を起こします。

酸化: ヒドロキシル基をケトンに変換する。

還元: ケトン基をヒドロキシル基に還元する。

置換: 官能基を他の置換基に置き換える。

一般的な試薬と条件:

酸化: 酸性条件下で、三酸化クロム(CrO3)または過マンガン酸カリウム(KMnO4)などの試薬。

還元: 水素化ホウ素ナトリウム(NaBH4)または水素化リチウムアルミニウム(LiAlH4)などの試薬。

置換: ハロゲン(例:塩素、臭素)または求核剤(例:アミン、チオール)などの試薬。

主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 例えば、メゲストロールアセテートの酸化はケトン誘導体を生成する可能性があり、還元はヒドロキシル誘導体を生成する可能性があります .

4. 科学研究への応用

メゲストロールアセテートは、以下を含む幅広い科学研究への応用があります。

化学: 高速液体クロマトグラフィー(HPLC)などの手法を用いた、さまざまなマトリックスにおけるメゲストロールアセテートの定量のための分析化学における基準物質として使用されます.

生物学: 細胞プロセスやホルモン調節への影響が研究されています。

類似化合物との比較

Megestrol acetate is unique among progestins due to its specific chemical structure and pharmacological properties. Similar compounds include:

Medroxyprogesterone: Another synthetic progestin used in hormone therapy and contraception.

Norethindrone: A synthetic progestin used in birth control pills and hormone replacement therapy.

Compared to these compounds, megestrol acetate has a higher potency as an appetite stimulant and is more commonly used in the treatment of cachexia and cancer-related conditions .

特性

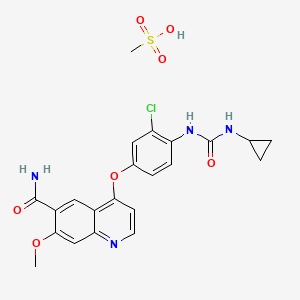

IUPAC Name |

[(8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O4/c1-14-12-18-19(22(4)9-6-17(27)13-21(14)22)7-10-23(5)20(18)8-11-24(23,15(2)25)28-16(3)26/h12-13,18-20H,6-11H2,1-5H3/t18-,19+,20+,22-,23+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQZAXGRLVPAYTJ-GQFGMJRRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CC(=O)CC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)OC(=O)C)C)[C@@]4(C1=CC(=O)CC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9040683 | |

| Record name | Megestrol acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The precise mechanism by which megestrol acetate produces effects in anorexia and cachexia is unknown at the present time, but its progestin antitumour activity may involve suppression of luteinizing hormone by inhibition of pituitary function. Studies also suggest that the megestrol's weight gain effect is related to its appetite-stimulant or metabolic effects rather than its glucocorticoid-like effects or the production of edema. It has also been suggested that megestrol may alter metabolic pathyways via interferences with the production or action of mediators such as cachectin, a hormone that inhibits adipocyte lipogenic enzymes. | |

| Record name | Megestrol acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00351 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

595-33-5 | |

| Record name | Megestrol acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=595-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Megestrol acetate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000595335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Megestrol acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00351 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MEGESTROL ACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71423 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Megestrol acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17-hydroxy-6-methylpregna-4,6-diene-3,20-dione 17-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.969 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEGESTROL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TJ2M0FR8ES | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

218.0-220.0 °C | |

| Record name | Megestrol acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00351 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

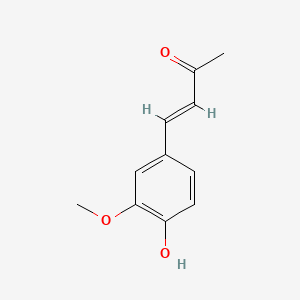

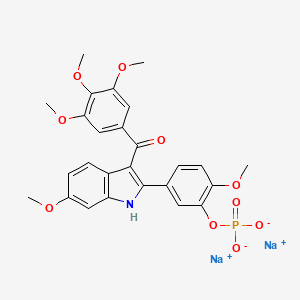

![disodium;[6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-7-yl] phosphate](/img/structure/B1683789.png)

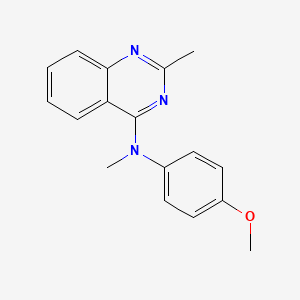

![19-methyl-3-(2-methylpropyl)-7-(pyrimidin-2-ylamino)-3,13,19,20-tetrazahexacyclo[14.7.0.02,10.04,9.011,15.017,21]tricosa-1(16),2(10),4(9),5,7,11(15),17,20-octaen-14-one](/img/structure/B1683798.png)